Eriodictyol 7-O-methylglucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eriodictyol 7-O-methylglucuronide is a naturally occurring flavonoid compound. It is a derivative of eriodictyol, which belongs to the flavanones subclass of flavonoids. Eriodictyol is found in various medicinal plants, citrus fruits, and vegetables, and is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eriodictyol 7-O-methylglucuronide can be synthesized through an enzyme-catalyzed reaction. The process involves extracting eriodictyol from plant materials and then reacting it with glucuronic acid and methanol. This reaction is facilitated by specific enzymes that catalyze the formation of the target compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial synthesis. For instance, Corynebacterium glutamicum can be engineered to produce eriodictyol from tyrosine. This method offers advantages such as independence from seasonal variations, high purity of the end product, and rapid production .
Chemical Reactions Analysis
Types of Reactions: Eriodictyol 7-O-methylglucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in scientific research to explore new therapeutic applications.
Scientific Research Applications
Eriodictyol 7-O-methylglucuronide has a wide range of scientific research applications. It is used in chemistry for studying the properties and reactions of flavonoids. In biology, it is investigated for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects. In medicine, it is explored for its potential therapeutic applications in treating various diseases, such as cancer, diabetes, and cardiovascular disorders .
Mechanism of Action
The mechanism of action of eriodictyol 7-O-methylglucuronide involves its ability to modulate various cellular and molecular pathways. It exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, and influencing signaling pathways involved in oxidative stress, inflammation, and cell survival .
Comparison with Similar Compounds
Eriodictyol 7-O-methylglucuronide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other flavonoids such as naringenin, hesperetin, and homoeriodictyol. These compounds share similar structural features but differ in their specific biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H22O12 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H22O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)32-9-5-12(25)16-13(26)7-14(33-15(16)6-9)8-2-3-10(23)11(24)4-8/h2-6,14,17-20,22-25,27-29H,7H2,1H3/t14-,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
OIGNHVRXJGPBJV-QBUJOIIVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.